molecular formula C21H27NO5 B3697325 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide

3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide

Cat. No.: B3697325
M. Wt: 373.4 g/mol
InChI Key: CRLJRNIQZVBRDP-UHFFFAOYSA-N
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Description

3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide: is a synthetic organic compound with potential applications in various fields of research and industry. It is characterized by the presence of three ethoxy groups and a methoxyphenylmethyl group attached to a benzamide core. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-triethoxybenzoic acid and 2-methoxybenzylamine.

    Amidation Reaction: The 3,4,5-triethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This acid chloride is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine (Et₃N) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as sodium hydride (NaH) and alkyl halides to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, H₂SO₄ (sulfuric acid)

    Reduction: LiAlH₄, NaBH₄, dry ether

    Substitution: NaH, alkyl halides, DMF (dimethylformamide)

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids

    Reduction: Corresponding amines

    Substitution: Various substituted derivatives

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.

    Material Science: It can be incorporated into polymers and materials to impart specific properties such as increased thermal stability or conductivity.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Agriculture: The compound can be used in the development of agrochemicals to enhance crop protection and yield.

    Cosmetics: It can be incorporated into cosmetic formulations for its potential antioxidant and anti-aging properties.

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory or cancer-related pathways, thereby reducing the progression of these conditions.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

  • 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
  • 3,4,5-triethoxy-N-(2-methoxyphenyl)benzamide
  • 3,4,5-triethoxy-N-(2-methoxybenzyl)benzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., ethoxy vs. methoxy groups) can significantly impact the compound’s chemical properties and reactivity.
  • Biological Activity: Variations in the substituents can lead to differences in biological activity, making each compound unique in its potential applications.
  • Chemical Reactivity: The different functional groups can influence the compound’s reactivity in various chemical reactions, affecting its suitability for specific applications.

Properties

IUPAC Name

3,4,5-triethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5/c1-5-25-18-12-16(13-19(26-6-2)20(18)27-7-3)21(23)22-14-15-10-8-9-11-17(15)24-4/h8-13H,5-7,14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLJRNIQZVBRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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